molecular formula C10H9BrO2 B15246196 Methyl 4-(2-bromoethenyl)benzoate

Methyl 4-(2-bromoethenyl)benzoate

Cat. No.: B15246196
M. Wt: 241.08 g/mol
InChI Key: GLPHVWWHKQYBAD-VOTSOKGWSA-N
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Description

Methyl 4-(2-bromoethenyl)benzoate is an aromatic ester featuring a bromo-substituted ethenyl group at the para position of the benzoate ring. Its applications may span pharmaceuticals, agrochemicals, and materials science, particularly where controlled release of carboxylic acids via photo-cleavage is desired .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 4-[(E)-2-bromoethenyl]benzoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+

InChI Key

GLPHVWWHKQYBAD-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-(2-bromoethenyl)benzoate typically involves the esterification of 4-(2-bromoethenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a multi-step process involving the bromination of methyl 4-vinylbenzoate followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-bromoethenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoethenyl)benzoate involves its interaction with various molecular targets. The bromoethenyl group can undergo electrophilic aromatic substitution, where the bromine atom is replaced by an electrophile. This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Structural Features

The table below compares Methyl 4-(2-bromoethenyl)benzoate with structurally related brominated benzoate esters:

Compound Name Substituent Position/Type Key Functional Groups Reactivity Profile
This compound 4-(vinyl bromide) Ester, vinyl bromide High reactivity in cross-couplings
Methyl 4-(bromomethyl)benzoate 4-(bromomethyl) Ester, alkyl bromide Nucleophilic substitution
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-methylbenzoate + 4-bromophenyl-oxoethyl Ester, ketone, bromophenyl Photo-cleavage, heterocycle synthesis
Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate 4-(bromophenoxy acetyl amino) Ester, amide, bromophenoxy Bioconjugation, drug design

Key Observations :

  • The vinyl bromide in this compound distinguishes it from alkyl bromides (e.g., bromomethyl in ), enabling participation in transition-metal-catalyzed reactions.
  • Bromophenyl and phenoxy derivatives (e.g., ) exhibit divergent applications, such as photo-labile protecting groups or drug intermediates, depending on substituent electronic effects.

Physicochemical Properties

Data from structurally similar compounds highlight trends:

Property This compound (Predicted) Methyl 4-(bromomethyl)benzoate 3-(4-Arylpiperazin-1-yl) benzoates
LogP ~2.8–3.2 ~2.5 1.8–3.5
pKa ~4.2 (ester hydrolysis) N/A 7.1–8.5 (piperazine N)
Solubility (Water) Low Low Moderate (hydrochloride salts)

Insights :

  • The vinyl bromide increases hydrophobicity (higher logP) compared to non-halogenated analogs but remains less lipophilic than aryl bromides (e.g., ).
  • Piperazine-containing derivatives show enhanced water solubility when protonated, a feature absent in the target compound.

Biological Activity

Methyl 4-(2-bromoethenyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromoethenyl group attached to a benzoate moiety. The synthesis typically involves the bromination of methyl 4-vinylbenzoate or similar precursors, followed by purification processes to obtain the final product. The chemical structure can be represented as follows:

C10H9BrO2\text{C}_{10}\text{H}_9\text{BrO}_2

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including RPMI-8226 cells, with an IC50 value of approximately 2.89 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell proliferation and survival .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, substituents on the benzene ring or variations in the ethylene moiety can enhance or diminish its potency. A detailed SAR study indicated that compounds with longer alkyl chains or additional functional groups tend to exhibit improved HDAC inhibitory activity .

Table 1: Biological Activity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
RPMI-82262.89HDAC inhibition, apoptosis induction
HeLa5.12Cell cycle arrest
MCF-73.45Apoptosis via caspase activation

Case Study 1: HDAC Inhibition in Cancer Therapy

A recent study evaluated the effectiveness of this compound as an HDAC inhibitor in cancer therapy. The results showed that treatment with this compound resulted in increased acetylation of histone H3, indicating successful HDAC inhibition . Furthermore, Western blot analysis confirmed the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, supporting its potential use in combination therapies for resistant cancer types.

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies conducted on animal models revealed that this compound has a high clearance rate but relatively low oral bioavailability (approximately 5%) due to rapid metabolism . These findings suggest that while the compound shows promising biological activity, further optimization is necessary to enhance its pharmacokinetic properties for clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(2-bromoethenyl)benzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzoate precursor. For example, bromoethenyl groups can be introduced via Heck coupling or halogenation of vinyl intermediates. Reaction optimization should focus on:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution yields .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation . Monitor progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) and FTIR to confirm functional group integrity.

Q. How should researchers handle safety protocols for this compound, given limited toxicological data?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated byproducts .
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
  • Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify vinyl proton coupling patterns (e.g., J = 12–16 Hz for trans-bromoethenyl groups) and ester carbonyl signals (~168–170 ppm) .
  • FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

Methodological Answer:

  • Software tools : Use SHELXL for refinement (adjust Uiso parameters for bromine anisotropy) and WinGX for data integration .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
  • Data reconciliation : Address outlier reflections by re-examining data collection parameters (e.g., crystal decay during X-ray exposure) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting groups : Temporarily block the ester moiety with tert-butyl groups to prevent nucleophilic attack during bromoethenyl modifications .
  • Selective catalysts : Use Cu(I)-mediated click chemistry for regioselective azide-alkyne cycloadditions without ester cleavage .
  • Kinetic control : Lower reaction temperatures (-20°C) to favor mono-substitution over di-bromination .

Q. How can hydrogen-bonding patterns in this compound crystals inform material design?

Methodological Answer:

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor) and identify supramolecular motifs (e.g., R₂²(8) rings) .
  • Packing interactions : Use Mercury software to visualize C–H⋯O and π-π stacking interactions, which influence thermal stability .
  • Property prediction : Correlate H-bond density with solubility/melting point trends for co-crystal engineering .

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